1,2,5-Oxadiazole-3-carbonitrile

Descripción

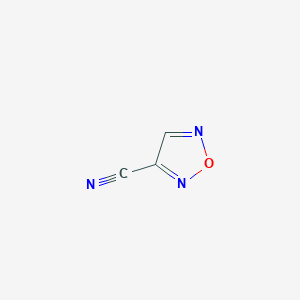

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O/c4-1-3-2-5-7-6-3/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAAZDXJZVSUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

3. Análisis de las Reacciones Químicas

Tipos de reacciones

El 3-Ciano-1,2,5-oxadiazol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden producir diferentes productos funcionalizados.

Sustitución: El compuesto puede participar en reacciones de sustitución para formar nuevos derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen hidroxilamina, anhídrido acético y cloruro de hidrógeno. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas controladas y solventes específicos.

Análisis De Reacciones Químicas

Types of Reactions

1,2,5-Oxadiazole-3-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different functionalized products.

Substitution: The compound can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, acetic anhydride, and hydrogen chloride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime and other functionalized oxadiazole derivatives .

Aplicaciones Científicas De Investigación

El 3-Ciano-1,2,5-oxadiazol tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Utilizado como bloque de construcción para la síntesis de varios compuestos heterocíclicos.

Medicina: Explorado por su posible uso en el descubrimiento y desarrollo de fármacos.

Industria: Utilizado en la producción de materiales de alta energía y como componente en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción del 3-Ciano-1,2,5-oxadiazol implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede interferir con las vías de virulencia bacteriana, incluido el sistema de regulación de dos componentes y la detección de quorum . En aplicaciones medicinales, puede actuar sobre enzimas como la timidilato sintetasa y la desacetilasa de histonas para ejercer sus efectos .

Comparación Con Compuestos Similares

Ring Isomerism: 1,2,5- vs. 1,2,4-Oxadiazole Derivatives

The position of heteroatoms in the oxadiazole ring critically alters electronic and thermal properties:

Key Insight : The 1,2,5-isomer’s electron deficiency makes it suitable for high-energy materials, while the 1,2,4-isomer is better suited for drug discovery.

Commercial and Industrial Considerations

Key Insight: Methyl and amino derivatives are more commercially viable, whereas 1,2,4-isomers remain confined to research.

Actividad Biológica

1,2,5-Oxadiazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various pathogens and cancer cell lines.

1,2,5-Oxadiazole derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with specific molecular targets. The mechanisms include:

- Antiproliferative Activity : These compounds have been shown to inhibit the activity of topoisomerase I, an enzyme critical for DNA replication in cancer cells. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in tumor cells .

- Anti-infective Properties : Oxadiazoles have demonstrated efficacy against various pathogens, including bacteria and parasites. They are believed to disrupt essential biochemical pathways in these organisms .

Structure-Activity Relationships (SAR)

Research has identified several structural modifications that enhance the biological activity of 1,2,5-oxadiazole derivatives:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring has been associated with increased cytotoxicity. For example, compounds with Cl or CF3 substitutions exhibited improved antiproliferative effects against cancer cell lines compared to their unsubstituted counterparts .

- Cytotoxicity Studies : A study reported that certain derivatives showed significant cytotoxicity towards HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines when tested using the MTT assay .

Anticancer Activity

A library of 1,2,5-oxadiazole derivatives was synthesized and evaluated for antiproliferative activity. Notably:

- MTT Assay Results : Several compounds exhibited IC50 values in the low micromolar range against HCT-116 and HeLa cells. For instance, compound 9 demonstrated an IC50 of 10 µM against HCT-116 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 9 | 10 | HCT-116 |

| 14 | 8 | HeLa |

Anti-leishmanial Activity

In studies targeting Leishmania donovani:

- Inhibition Rates : Derivatives such as compound 14 showed up to 95% inhibition at concentrations of 50 µM. The most active derivative had an EC50 value of 4.2 µM against axenic amastigotes .

| Compound | Axenic Amastigotes EC50 (µM) | Intracellular Amastigotes EC50 (µM) |

|---|---|---|

| 14 | 4.2 | 5.92 |

| 20 | 8.1 | N/A |

Schistosomiasis Treatment

The efficacy of oxadiazole derivatives in treating schistosomiasis has been documented:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,5-Oxadiazole-3-carbonitrile, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization reactions of nitrile-containing precursors. For example, 4-Methyl-1,2,5-oxadiazole-3-carbonitrile reacts with hydroxylamine under controlled pH (8–9) to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, a critical intermediate for synthesizing 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles . Reaction temperature and stoichiometry are optimized to minimize byproducts like oligomers, which are common under basic conditions .

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Methodological Answer : Spectroscopic techniques such as -NMR, -NMR, and IR spectroscopy are employed to confirm the oxadiazole ring and nitrile group. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where applicable) resolves stereoelectronic properties. Computational tools like density functional theory (DFT) can predict vibrational modes and electronic transitions .

Advanced Research Questions

Q. How can molecular docking studies optimize the biological activity of this compound derivatives?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) are used to predict binding affinities to target enzymes like topoisomerase I. For example, derivatives with electron-withdrawing substituents (e.g., -CF) show enhanced interactions with catalytic residues, improving antiproliferative activity. Validation includes comparative binding energy (ΔG) calculations and in vitro enzyme inhibition assays .

Q. What strategies address contradictory bioactivity data in structurally similar oxadiazole derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Systematic approaches include:

- Structure-Activity Relationship (SAR) : Comparing substituent effects (e.g., methyl vs. chlorophenyl groups) across multiple assays .

- Meta-Analysis : Aggregating data from independent studies to identify consensus trends, adjusting for variables like cell line specificity or dosing protocols .

Q. How do reaction conditions influence the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For instance, in superacidic media (e.g., CFSOH), the nitrile group acts as an electrophilic site, favoring attack at the C-5 position of the oxadiazole ring. Solvent polarity and temperature (e.g., -70°C in liquid NH) can shift selectivity toward C-3 functionalization .

Q. What synthetic challenges arise in scaling up this compound derivatives, and how are they mitigated?

- Methodological Answer : Key challenges include low yields in dehydrohalogenation steps (e.g., converting dibromo intermediates to acetylene derivatives). Optimized protocols use NaNH in liquid NH at -70°C to suppress side reactions. Scalable routes prioritize one-pot syntheses and catalytic systems (e.g., AlCl) to enhance atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.